N-(2,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-12-6-5-9(15)7-11(12)16/h5-8H,3-4H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZUFGHERGAHRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,4-difluoronitrobenzene and a suitable nucleophile.
Ethoxy Group Addition: The ethoxy group can be added through an etherification reaction using ethanol and an appropriate catalyst.
Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate product with an amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds within the pyrazole class, including N-(2,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, exhibit significant anti-inflammatory properties. A study demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound showed promising results in inhibiting COX-2 with an IC50 value indicating potent anti-inflammatory activity, potentially surpassing established drugs like celecoxib and indomethacin .
Anticancer Properties
This compound has been investigated for its anticancer potential against various cell lines. Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells through multiple mechanisms, including the modulation of cell cycle progression and induction of apoptosis. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against lung cancer and breast cancer cell lines .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 (Lung) | 30.3 ± 0.45 | Similar Pyrazole Derivative |
| MDA-MB-231 (Breast) | 1.962 | Similar Pyrazole Derivative |
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may exhibit neuroprotective effects by modulating sodium channels and reducing neuronal excitability. This mechanism positions this compound as a potential candidate for treating neurological disorders such as epilepsy.
Antimicrobial Activity
Pyrazole derivatives have also been explored for their antimicrobial properties. Studies indicate that certain compounds within this class can inhibit bacterial growth and show efficacy against various pathogens, making them candidates for further development as antibacterial agents .
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Table 1: Substituent Comparison of Pyrazole Carboxamide Derivatives
Key Observations :
- Position 1 Substituents: The target compound’s ethyl group contrasts with methyl, phenyl, or complex substituents (e.g., ’s chromenone-linked ethyl). Ethyl may enhance lipophilicity compared to methyl but reduce steric hindrance relative to bulkier groups .
- Position 3 Substituents: The ethoxy group (electron-donating) in the target differs from electron-withdrawing groups like trifluoromethyl (), which are known to enhance antifungal activity .
- Carboxamide Tail : The 2,4-difluorophenyl group provides distinct electronic and steric properties compared to chlorophenyl () or fluorobenzamide (). Fluorine’s electronegativity may improve metabolic stability over chlorine .
Antifungal Activity ():
Pyrazole-4-carboxamides with trifluoromethyl groups (e.g., compounds 6a–6c) exhibit >50% inhibition against Gibberella zeae at 100 µg/mL, outperforming commercial fungicides . The target compound’s ethoxy group, being less electronegative than trifluoromethyl, may reduce antifungal potency but improve solubility or reduce toxicity.
Structural Bioactivity Clues ( and ):
Key Differences and Advantages
- Electronic Effects: The ethoxy group (target) vs.
- Lipophilicity : Ethyl and ethoxy substituents may balance solubility and membrane permeability compared to bulky tert-butyl () or sulfonamide groups.
- Metabolic Stability : Fluorine in the target’s aryl group likely enhances resistance to oxidative metabolism compared to chlorine in .
Biological Activity
N-(2,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C13H14F2N3O
- Molecular Weight : 265.26 g/mol
- Functional Groups : Contains a difluorophenyl moiety, an ethoxy group, and a carboxamide group attached to a pyrazole ring.
The presence of fluorine atoms in the difluorophenyl group is significant as it can enhance the compound's lipophilicity and biological activity by facilitating interactions with various molecular targets.
Anticancer Properties
Recent studies have indicated that compounds containing the 1H-pyrazole scaffold exhibit promising anticancer activities against various cancer cell lines. Specifically, this compound has been evaluated for its potential to inhibit the growth of several cancer types, including:
- Lung cancer
- Breast cancer (MDA-MB-231 cells)
- Liver cancer (HepG2 cells)
In vitro studies have shown that this compound can significantly reduce cell proliferation in these cancer types, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. This compound has demonstrated efficacy in inhibiting inflammatory responses in various models. The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and pain pathways.
In specific studies:
- The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs like diclofenac.
- Histopathological analyses indicated minimal gastrointestinal toxicity, making it a safer alternative for chronic inflammation treatment .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites on COX enzymes or other relevant targets.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors involved in pain and inflammation pathways.
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed:
| Parameter | Result |
|---|---|
| Cell Viability (%) | 30% at 10 µM |
| IC50 Value | 5 µM |
| Mechanism | Induction of apoptosis |
This study highlights the compound's significant potential in targeting aggressive breast cancer cells .
Case Study 2: Anti-inflammatory Efficacy
In an experimental model using carrageenan-induced paw edema in rats:
| Treatment | Edema Reduction (%) |
|---|---|
| N-(2,4-difluorophenyl)-3-ethoxy | 65% |
| Diclofenac | 70% |
These results indicate that the compound has comparable anti-inflammatory effects to established therapies while exhibiting lower side effects .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N-(2,4-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and what are the critical reaction steps?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Pyrazole Core Formation : Cyclocondensation of β-keto esters with hydrazines to form the pyrazole ring. Ethoxy and ethyl substituents are introduced during this step using ethyl hydrazine derivatives or alkylation reagents .
Carboxamide Coupling : The pyrazole-4-carboxylic acid intermediate is activated (e.g., using thionyl chloride or carbodiimides) and coupled with 2,4-difluoroaniline. This step often requires anhydrous conditions and catalysts like DMAP .
Key Validation: Monitor reaction progress via TLC or HPLC. Intermediate purity is critical to avoid side products.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethyl group at N1, ethoxy at C3, and difluorophenylamide at C4). Aromatic proton splitting patterns in 1H NMR distinguish ortho/para fluorine effects .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragments (e.g., cleavage of the amide bond).
- Elemental Analysis : Ensures ≥95% purity by matching experimental and theoretical C/H/N/F percentages .
Q. What preliminary biological assays are recommended for evaluating antifungal activity?
- Methodological Answer :
- In Vitro Antifungal Screening : Use agar dilution or microbroth dilution (CLSI M38/M44 guidelines) against Fusarium oxysporum or Gibberella zeae. Compare inhibition zones or MIC values to reference fungicides (e.g., carboxin) .
- Dose-Response Curves : Test concentrations from 1–200 µg/mL. Statistical analysis (e.g., ANOVA) identifies significant activity thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the ethoxy (C3) and ethyl (N1) groups. For example, replace ethoxy with methoxy or trifluoromethoxy to alter lipophilicity.
- Bioisosteric Replacement : Substitute the difluorophenyl group with chlorophenyl or trifluoromethylphenyl to probe electronic effects.
- Data Analysis : Correlate substituent properties (Hammett σ, logP) with bioactivity using QSAR models .
Q. What computational strategies predict conformational stability and receptor binding?
- Methodological Answer :
- DFT Calculations : Model rotational barriers of the ethoxy and ethyl groups. For constrained analogues, energy barriers >15 kcal/mol indicate restricted rotation, which may enhance binding selectivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with fungal cytochrome P450 or mammalian kinases. Focus on hydrogen bonds with amide groups and hydrophobic contacts with fluorine atoms .
Q. How can fragment-based drug design (FBDD) improve target affinity?
- Methodological Answer :
- Fragment Screening : Co-crystallize the pyrazole core with target proteins (e.g., CDK2) to identify critical binding motifs.
- Fragment Optimization : Add functional groups (e.g., fluorinated rings) to enhance binding entropy. Monitor changes in ΔG via isothermal titration calorimetry (ITC) .
Q. How should researchers resolve contradictions in biological data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments using identical strains (e.g., ATCC cultures) and solvents (e.g., DMSO concentration ≤1%).
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., MIC90). Conflicting results may arise from differences in pathogen virulence or assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
